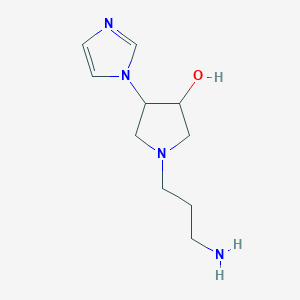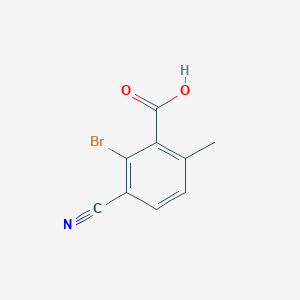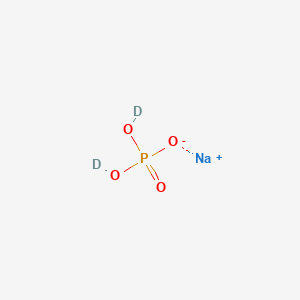
1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Descripción general
Descripción
1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, also known as 1-AIP, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a chiral molecule with a unique structure, and its properties have been studied in order to gain a better understanding of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been investigated for its potential in anticancer applications. A study by Kumar et al. (2013) synthesized derivatives involving 1-(3-aminopropyl) pyrrolidin-2-one, which showed good anticancer activity against various cancer cell lines. This implies the potential of related compounds in cancer therapy.
Antibacterial Activity
The antibacterial properties of compounds related to 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol have been explored. Ohtake et al. (1997) in their study (Ohtake et al., 1997) described the synthesis of related compounds that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Spin-Crossover Complexes
Compounds related to this chemical have been used in the formation of spin-crossover complexes. A study by Nishi et al. (2010) explored 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, which showed significant changes in magnetic properties, indicating potential in magnetic material applications.
Iminosugar Nucleoside Synthesis
The compound has been utilized in the synthesis of iminosugar nucleosides, as shown in the study by Hassan et al. (2004). This synthesis is important in creating analogues of natural nucleosides, which have therapeutic applications.
Enhancing Cellular Uptake of DNA Binding Oligomers
Research by Meier et al. (2012) demonstrated the use of compounds similar to 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol in enhancing the cellular uptake of pyrrole–imidazole (Py–Im) hairpin polyamides. This is significant for modulating gene expression in therapeutic applications.
Polyamine Oxidation Products in Plants
Smith et al. (1986) identified the presence of 1-(3-aminopropyl)pyrrolinium, a related compound, in various plants, indicating its role in polyamine oxidation (Smith et al., 1986). This could have implications for understanding plant metabolism and stress responses.
Propiedades
IUPAC Name |
1-(3-aminopropyl)-4-imidazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-2-1-4-13-6-9(10(15)7-13)14-5-3-12-8-14/h3,5,8-10,15H,1-2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVJLFIXFCXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















